molecular formula C18H18N2O2S B4409828 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide

Cat. No. B4409828
M. Wt: 326.4 g/mol
InChI Key: DFLVGHRXBRWZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 has shown promising results in the treatment of B-cell malignancies.

Mechanism of Action

BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide blocks this signaling pathway, leading to the suppression of B-cell activation and proliferation. This ultimately results in the induction of apoptosis in B-cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. This selectivity is important, as it reduces the risk of off-target effects and toxicity. In addition, this compound has shown good pharmacokinetic properties, with high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide is its selectivity for BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, like any other drug, this compound has its limitations. One limitation is its potential for drug resistance, which can arise due to mutations in the BTK gene. Another limitation is its potential for off-target effects, which can lead to toxicity.

Future Directions

There are several future directions for the development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide as a therapeutic agent. One direction is the combination of this compound with other agents, such as monoclonal antibodies, to enhance its therapeutic efficacy. Another direction is the development of this compound analogs with improved pharmacokinetic properties and selectivity. Finally, the use of this compound in combination with other targeted therapies, such as PI3K inhibitors, is an area of active research.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). Preclinical studies have shown that this compound inhibits BTK activity and induces apoptosis in B-cells, leading to the suppression of tumor growth.

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-6-5-8-13(16(11)22-2)17(21)20-18-14(10-19)12-7-3-4-9-15(12)23-18/h5-6,8H,3-4,7,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLVGHRXBRWZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxy-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.